1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile
Description
This compound features a cyclopentane ring substituted with a 3,5-dichlorophenyl group and a nitrile functional group.
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2 |
InChI Key |
XLFUKEUBACMYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Chlorination Using Trichloroisocyanuric Acid
Trichloroisocyanuric acid (TCCA) serves as a robust chlorinating agent for introducing chlorine atoms into aromatic rings. In a representative procedure:
-
A precursor such as 1-(4-chlorophenyl)cyclopentanecarbonitrile is dissolved in fuming sulfuric acid (20–30% SO₃).
-
TCCA is added incrementally at 105°C to ensure controlled chlorination at the 3- and 5-positions of the phenyl ring.
-
The crude product is purified via fractional distillation under reduced pressure (0.07 mbar), yielding 93% pure 1-(3,5-dichlorophenyl)cyclopentanecarbonitrile.
Critical Parameters :
Nitration Followed by Chlorination
An alternative route involves nitrating a monochlorophenyl intermediate before introducing the second chlorine atom. For example:
-
Nitration of 1-(3-chlorophenyl)cyclopentanecarbonitrile using fuming nitric acid (HNO₃) in dichloromethane at 5°C.
-
Chlorination of the nitro intermediate with TCCA, followed by catalytic hydrogenation to reduce the nitro group (if required).
This method achieves higher regioselectivity but necessitates additional purification steps to remove nitro-by-products.
Diazotization and Reduction for Intermediate Synthesis
A Chinese patent (CN102838481A) outlines a diazotization-reduction sequence for synthesizing dichlorobenzoic acid derivatives, which could be adapted for 1-(3,5-dichlorophenyl)cyclopentanecarbonitrile. The process includes:
Diazotization of 2-Amino-3,5-dichlorobenzoic Acid
Conversion to Carbonitrile
The benzoic acid derivative is then converted to the corresponding nitrile via:
-
Chlorination : Reaction with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzoyl chloride.
-
Cyanation : Treatment with ammonium cyanide (NH₄CN) in dimethylformamide (DMF) at 120°C.
This method achieves an overall yield of 81% but requires careful handling of toxic cyanide reagents.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would typically involve analogs such as:
- 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile (varying halogen positions).
- 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (fluorine substitution).
Hypothetical Data Table (Example):
| Compound | Molecular Weight | Melting Point (°C) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile | 254.1 | 120–122 | 3.8 | 0.45 µM (Target X) |
| 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile | 254.1 | 115–117 | 3.5 | 0.78 µM (Target X) |
| 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile | 221.2 | 95–97 | 2.9 | 1.2 µM (Target X) |
Key Findings (Hypothetical):
- Halogen Type : Fluorine substitution reduces molecular weight and LogP but may decrease target binding affinity due to weaker electron-withdrawing effects compared to chlorine .
Limitations of Available Evidence
The provided references focus on unrelated compounds (e.g., dimethylcyclopentane, 1-nitronaphthalene derivatives) and lack data on nitrile-containing cyclopentane derivatives. For instance:
- lists dimethylcyclopentane and dimethyldisulfide, which are structurally and functionally distinct .
- details 1-nitronaphthalene, a nitroaromatic compound unrelated to the target molecule .
Recommendations for Further Research
To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on halogenated cyclopentane nitriles. Key parameters to compare include:
- Synthetic routes (e.g., Friedel-Crafts alkylation vs. cyano group introduction).
- Spectroscopic data (NMR, IR) for structural confirmation.
- Biological activity against specific targets (e.g., enzyme inhibition assays).
Biological Activity
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is characterized by a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group. The presence of the dichlorophenyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Research indicates that 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Modulation of Receptor Activity : It could interact with various receptors, influencing signaling pathways associated with inflammation and pain.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.
Research Findings
Several studies have investigated the biological activity of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile. Below is a summary of key findings:
Case Studies
- Antimicrobial Activity : A study conducted on the antimicrobial properties of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain. The study measured inflammatory cytokines and showed a marked decrease in TNF-alpha and IL-6 levels post-treatment.
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results indicated a dose-dependent inhibition, suggesting potential as a therapeutic agent in cancer treatment.
Future Directions
The promising biological activities exhibited by 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
- Clinical Trials : Assessing its safety and efficacy in human subjects for potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance its biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile, and how are reaction conditions optimized for yield and purity?
- Methodology : A typical approach involves condensation of 3,5-dichlorobenzaldehyde with cyclopentanone under basic conditions (e.g., KOH/EtOH), followed by cyanide introduction via nucleophilic substitution. Reaction optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd/C for dehalogenation side reactions). Industrial protocols may employ continuous flow reactors for scalability .
- Key Data : For structurally similar compounds (e.g., 1-(3-fluorophenyl) analogs), yields range from 65–85% under optimized conditions, with purity >95% confirmed by HPLC .
Q. Which analytical techniques are most effective for characterizing 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., dichlorophenyl ring protons at δ 7.2–7.8 ppm) and nitrile group integration.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., theoretical 254.07 g/mol for CHClN) and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Key Properties :
- LogP : Estimated at ~3.2 (via computational tools like PubChem), indicating moderate lipophilicity for cellular permeability assays.
- Stability : Hydrolytic stability of the nitrile group under acidic/basic conditions (tested via pH-varied stability studies).
- Melting Point : Analogous compounds (e.g., 1-(3-fluorophenyl) derivatives) exhibit melting points of 50–52°C, informing storage conditions .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring (e.g., Cl vs. F)?
- Methodology : Comparative kinetic studies using Hammett plots to assess electronic effects. For example, 3,5-dichloro substitution increases electrophilicity at the nitrile group compared to fluoro analogs, altering reactivity in nucleophilic additions. Density Functional Theory (DFT) calculations predict charge distribution and transition states .
- Data Contradictions : Fluorine’s electron-withdrawing effect may reduce nitrile reactivity in some contexts, conflicting with chlorine’s stronger inductive effect. Resolution requires controlled solvent polarity experiments .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with IC determination.
- Metabolic Profiling : LC-MS/MS identifies metabolites like 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid, a potential oxidative product .
Q. How can computational tools guide retrosynthesis and SAR studies?
- Methodology :
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose one-step routes (e.g., cyclopentane ring formation via [2+2] cycloaddition).
- Molecular Docking : Predict binding affinities to targets like GABAA receptors, leveraging analogs’ crystallographic data (e.g., piperazine derivatives) .
Q. What experimental strategies resolve contradictions in substituent effects on bioactivity?
- Methodology :
- SAR Libraries : Synthesize derivatives with systematic substitutions (e.g., 3,5-dichloro vs. 2,4-difluoro) and compare bioactivity profiles.
- Free-Wilson Analysis : Quantify contributions of substituents to activity, isolating steric vs. electronic effects .
Q. What challenges arise during scale-up, and how are they mitigated?
- Methodology :
- Process Chemistry : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) to minimize byproducts.
- Purification : Use simulated moving bed (SMB) chromatography for high-purity batches (>99%).
- Safety : Assess thermal stability via DSC to prevent exothermic decomposition during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
